(+)-Bromocyclen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H5BrCl6 |

|---|---|

Molecular Weight |

393.7 g/mol |

IUPAC Name |

(1R,4S)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2/t3?,6-,7+/m1/s1 |

InChI Key |

DAASOABUJRMZAD-YRSLTGHTSA-N |

Isomeric SMILES |

C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of (+)-Bromocyclen

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bromocyclen is a chiral organochlorine insecticide belonging to the cyclodiene group. While the racemic mixture has been a subject of environmental and toxicological studies, detailed information on the individual enantiomers is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the chemical structure of bromocyclen, a proposed enantioselective synthetic pathway, a detailed analytical protocol for the separation of its enantiomers, and its putative mechanism of action. Due to the scarcity of data on the specific enantiomers, this guide also draws upon information available for the racemic mixture and related cyclodiene insecticides to provide a broader context for researchers.

Chemical Structure and Physicochemical Properties

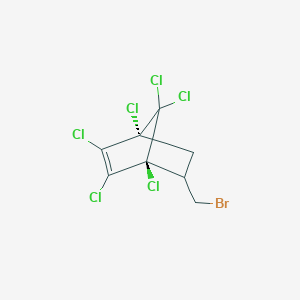

Bromocyclen, systematically named 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a chiral molecule that exists as a pair of enantiomers. The general chemical structure is depicted below.

Chemical Structure of Bromocyclen

Caption: 2D representation of the chemical structure of Bromocyclen.

The IUPAC name for the racemic mixture is rac-(1R,4S,5Ξ)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene[1]. However, the definitive absolute configuration corresponding to the (+)-enantiomer has not been conclusively established in the reviewed literature. Chiral molecules are non-superimposable mirror images of each other, and their biological activities can differ significantly[1].

Physicochemical Properties of Bromocyclen (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrCl₆ | [2] |

| Molecular Weight | 393.75 g/mol | [2] |

| CAS Number | 1715-40-8 | [3][4] |

| Appearance | Typically exists as a solid at room temperature | [2] |

| Boiling Point | 372.8 °C at 760 mmHg | [2] |

| Density | 1.95 g/cm³ | [2] |

| Vapor Pressure | 2.0 x 10⁻⁵ mmHg at 25°C | [2] |

| LogP | 0.305 | [2] |

Enantioselective Synthesis

Proposed Enantioselective Synthetic Pathway for (-)-Bromocyclen

References

An In-depth Technical Guide to (+)-Bromocyclen (CAS 1715-40-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, and analytical methodologies for the organochlorine insecticide, (+)-Bromocyclen (CAS 1715-40-8). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflows.

Introduction

This compound, a member of the cyclodiene class of organochlorine pesticides, has been historically used as a veterinary insecticide to control ectoparasites in domestic animals.[1][2][3] Its chemical structure, 5-(bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene, imparts significant chemical stability and lipophilicity, leading to its persistence in the environment and bioaccumulation in fatty tissues.[4][5] Understanding the properties and biological interactions of this compound is crucial for assessing its environmental impact and potential toxicological effects.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to pale yellow substance.[6] It exhibits high solubility in nonpolar organic solvents and has low solubility in water.[7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1715-40-8 |

| Molecular Formula | C₈H₅BrCl₆ |

| Molecular Weight | 393.75 g/mol [8] |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene[9] |

| Synonyms | Bromociclen, Bromodan, Alugan, ENT 23393, SD 2774[9] |

| InChI Key | DAASOABUJRMZAD-UHFFFAOYSA-N[10] |

| SMILES | ClC1=C(Cl)C2(Cl)C(CBr)CC1(Cl)C2(Cl)Cl[10] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 77.0 °C (Predicted) | [11] |

| Boiling Point | 372.8 °C (Predicted) | [7][11] |

| Density | 1.95 g/cm³ (Predicted) | [7] |

| Vapor Pressure | 2.0 x 10⁻⁵ mmHg at 25°C | [7][11] |

| LogP (Octanol-Water Partition Coefficient) | 4.4 | [9] |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| Mass Spectrometry | Major fragments observed at m/z 359, 357, 283, 237, 187437.[9] |

| ¹H NMR | Spectra available in databases such as the Human Metabolome Database.[12] |

| ¹³C NMR | Data available from suppliers of analytical standards.[13] |

Mechanism of Action

The primary mechanism of action for this compound, like other cyclodiene insecticides, is the non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor-chloride ionophore complex in the central nervous system of insects.[14][15] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABAₐ receptor opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.

This compound is believed to bind to a site within the chloride channel of the GABAₐ receptor, physically blocking the influx of chloride ions.[16] This blockage prevents the inhibitory action of GABA, leading to a state of hyperexcitability of the central nervous system, characterized by tremors, convulsions, and ultimately, death of the insect.[16]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Interactions of pyrethroid and cyclodiene insecticides with nicotinic acetylcholine and GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]

- 4. Cyclodiene resistance at the insect GABA receptor/chloride channel complex confers broad cross resistance to convulsants and experimental phenylpyrazole insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

- 7. Bromocyclen | Others 15 | 1715-40-8 | Invivochem [invivochem.com]

- 8. scbt.com [scbt.com]

- 9. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bromocyclen | CAS 1715-40-8 | LGC Standards [lgcstandards.com]

- 11. echemi.com [echemi.com]

- 12. hmdb.ca [hmdb.ca]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Block of an insect central nervous system GABA receptor by cyclodiene and cyclohexane insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Bromocyclen - An Organochlorine Insecticide

For Researchers, Scientists, and Agrochemical Professionals

Abstract

Bromocyclen, also known by trade names such as Alugan and Bromodan, is a synthetic organochlorine compound belonging to the cyclodiene group of insecticides.[1] Its chemical name is 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene.[2] Historically used to control ectoparasites on domestic animals, its use has largely become obsolete due to environmental persistence and toxicity concerns.[1][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Bromocyclen, intended for a scientific audience.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Bromocyclen.

| Identifier | Value |

| CAS Number | 1715-40-8[4] |

| Molecular Formula | C₈H₅BrCl₆[4] |

| Molecular Weight | 393.75 g/mol [4] |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene[5] |

| Property | Value |

| Boiling Point (Predicted) | 372.8±37.0 °C[1] |

| Density (Predicted) | 1.95±0.1 g/cm³[1] |

| Purity | ≥97%[4] |

| Toxicological Data | Value |

| Oral LD50 (rat) | 12500 mg/kg[1] |

Synthesis

The industrial synthesis of Bromocyclen is a multi-step process. While detailed proprietary protocols are not publicly available, the general synthetic route involves the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) with allyl bromide. This is a common method for creating the bicycloheptene core structure of cyclodiene insecticides.

Experimental Protocol: General Synthesis of Cyclodiene Insecticides

The following is a generalized protocol for the synthesis of a cyclodiene insecticide, which illustrates the likely steps in Bromocyclen production.

-

Reaction Setup: A high-pressure reaction vessel is charged with hexachlorocyclopentadiene and allyl bromide in a suitable solvent.

-

Diels-Alder Reaction: The mixture is heated under pressure to facilitate the [4+2] cycloaddition reaction. The temperature and pressure are critical parameters to control the reaction rate and yield.

-

Work-up: After the reaction is complete, the vessel is cooled, and the pressure is released. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by fractional distillation or recrystallization, to yield the final Bromocyclen product.

-

Quality Control: The purity of the final product is assessed using analytical techniques such as gas chromatography (GC) and mass spectrometry (MS).

Mechanism of Action

Bromocyclen, like other cyclodiene insecticides, is a neurotoxin. Its primary target is the central nervous system of insects.[6] The mechanism of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor.[7][8]

GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor (GABA-A), it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses.[9][10]

Bromocyclen binds to a site within the chloride channel of the GABA-A receptor, effectively blocking it.[7] This prevents the influx of chloride ions, even when GABA is bound to the receptor. The result is a loss of inhibition, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, the death of the insect.[7]

References

- 1. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Bromocyclen [sitem.herts.ac.uk]

- 4. scbt.com [scbt.com]

- 5. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Bromocyclen in Neuroscience

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-Bromocyclen is a member of the cyclodiene class of organochlorine insecticides. The primary neurotoxic and convulsant effects of these compounds are attributed to their action as non-competitive antagonists of the γ-aminobutyric acid type A (GABAA) receptor-chloride channel complex. By blocking the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), cyclodienes lead to a state of hyperexcitability, resulting in tremors, convulsions, and in severe cases, death. This document provides a detailed overview of this mechanism, including the molecular target, signaling pathways, and relevant experimental methodologies.

Molecular Target: The GABAA Receptor

The principal molecular target for cyclodiene insecticides is the GABAA receptor, a ligand-gated ion channel.[1][2][3][4][5][6][7][8]

-

Structure: The GABAA receptor is a pentameric protein complex that forms a central chloride (Cl-) ion pore.[9] It is composed of various subunit combinations (e.g., α, β, γ), with the specific composition determining its pharmacological properties.[9][10]

-

Function: In the adult mammalian brain, the binding of GABA to its receptor typically opens the chloride channel, leading to an influx of chloride ions.[8][9] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[8][9]

-

Binding Site: Cyclodienes are believed to bind to a site within the chloride channel pore of the GABAA receptor, distinct from the GABA binding site itself.[6][8] This is consistent with their action as non-competitive antagonists.[2][3][4] Their binding site is thought to be the same as or overlapping with that of other convulsants like picrotoxinin.[1][8]

Mechanism of Action and Signaling Pathway

The mechanism of action of cyclodiene insecticides like this compound is centered on the disruption of normal GABAergic inhibition.

-

Binding to the GABAA Receptor: The cyclodiene molecule binds to a site within the ionophore of the GABAA receptor.[6][8]

-

Inhibition of Chloride Flux: This binding allosterically modifies the receptor, preventing the channel from opening in response to GABA.[1][5] The influx of chloride ions is thereby blocked.[1][2][3][4]

-

Loss of Inhibition: The blockade of the chloride channel prevents the hyperpolarization of the postsynaptic neuron that would normally be induced by GABA.[5]

-

Neuronal Hyperexcitability: The loss of GABAergic inhibition leads to a state of disinhibition in the central nervous system. This results in uncontrolled neuronal firing, which manifests as the characteristic symptoms of cyclodiene poisoning, such as tremors and convulsions.[5]

A secondary mechanism of action for some cyclodienes may involve the inhibition of Na+-K+-ATPase and Ca++-Mg++-ATPase, which would further disrupt neuronal function by altering ion gradients.[11] Additionally, some studies suggest that cyclodienes may affect the dopaminergic system, potentially contributing to their neurotoxic profile.[12][13]

Signaling Pathway Diagram

Caption: GABAergic signaling and its inhibition by this compound.

Quantitative Data

Specific quantitative data for this compound's interaction with the GABAA receptor (e.g., IC50, Ki) are not available in the reviewed literature. However, for the cyclodiene class, potencies for inhibiting GABA-induced 36Cl- influx are generally in the micromolar range. For instance, in one study, the IC50 for endrin, a representative cyclodiene, in blocking the GABA response in cockroach motor neurons was 5.0 x 10-7 M.[2][3][4]

| Compound Class | Target | Action | Potency (Example) | Reference |

| Cyclodienes | GABAA Receptor-Chloride Channel | Non-competitive Antagonist | Endrin IC50: 0.5 µM | [2][3][4] |

| Cyclodienes | Na+-K+-ATPase, Ca++-Mg++-ATPase | Inhibition | - | [11] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of cyclodiene insecticides.

Chloride-36 (36Cl-) Influx Assay in Brain Membrane Microsacs

This assay directly measures the function of the GABAA receptor chloride channel.

-

Preparation of Microsacs: Brain tissue (e.g., rat cortex) is homogenized and subjected to differential centrifugation to isolate a membrane fraction (microsacs) enriched with GABAA receptors.

-

Pre-incubation: Microsacs are pre-incubated with the test compound (this compound) at various concentrations.

-

Initiation of Influx: The influx of chloride is initiated by adding GABA and radioactive 36Cl-.

-

Termination and Measurement: The reaction is rapidly stopped, and the microsacs are collected by filtration. The amount of 36Cl- trapped inside the microsacs is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition of GABA-stimulated 36Cl- influx by the test compound is calculated and used to determine the IC50.

Electrophysiological Recording (e.g., Whole-Cell Patch Clamp)

This technique measures the electrical activity of individual neurons.

-

Cell Preparation: Neurons (e.g., from primary culture or brain slices) are prepared for recording.

-

Patch Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell configuration), allowing for the measurement of ion flow across the membrane.

-

GABA Application: GABA is applied to the neuron to elicit an inward chloride current (at a holding potential above the chloride equilibrium potential).

-

Compound Application: The test compound (this compound) is co-applied with GABA.

-

Data Analysis: The reduction in the GABA-evoked current by the test compound is measured to determine its inhibitory effect.

Experimental Workflow Diagram

Caption: Workflow for key experiments in studying GABA-A receptor modulators.

Conclusion

While specific neuropharmacological data for this compound is lacking in the public domain, its classification as a cyclodiene insecticide strongly implies that its primary mechanism of action is the non-competitive antagonism of the GABAA receptor-chloride channel complex. This leads to a reduction in inhibitory neurotransmission and consequent CNS hyperexcitability. Further research, employing techniques such as radioligand binding assays, chloride flux measurements, and electrophysiology, would be necessary to definitively characterize the specific interactions and potency of this compound at its molecular target.

References

- 1. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Block of an insect central nervous system GABA receptor by cyclodiene and cyclohexane insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclodiene insecticide resistance: from molecular to population genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual action of the cyclodiene insecticide dieldrin on the gamma-aminobutyric acid receptor-chloride channel complex of rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Bromocyclen: IUPAC Nomenclature, Synonyms, and Methodologies

IUPAC Name and Synonyms

The stereochemistry of Bromocyclen (B143336), a chiral organochlorine insecticide, is critical to its biological and toxicological profile. While often referred to as a single entity, it exists as a pair of enantiomers. The systematic IUPAC name for the racemic mixture, which includes both the (+) and (-) enantiomers, is rac-(1R,4S,5Ξ)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene [1].

The general IUPAC name, without stereochemical designation, is 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene [2].

A comprehensive list of synonyms for Bromocyclen is provided below, reflecting its history in research and as a commercial product.

| Synonym | Reference |

| Alugan | [3][4] |

| Bromociclen | [2] |

| Bromociclene | |

| Bromocicleno | |

| Bromociclenum | |

| Bromodan | [3] |

| ENT-23393 | [3] |

| SD-2774 | [3] |

| 5-(Bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene | [5] |

| 5-Bromomethyl-1,2,3,4,7,7-hexachlorobicyclo(2.2.1)hept-2-ene | |

| Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-1,2,3,4,7,7-hexachloro- | |

| (+)-BROMOCYCLEN | [6] |

| (-)-BROMOCYCLEN |

Quantitative Data

Quantitative data specifically for this compound is scarce. The available data largely pertains to the racemic mixture or the analytical methods for separating the enantiomers.

Table 2.1: Toxicological Data for Racemic Bromocyclen

| Parameter | Value | Species | Reference |

| LD50 (oral) | 12500 mg/kg | Rat | [6] |

Table 2.2: Analytical Detection Limits for Bromocyclen Enantiomers

| Parameter | ECD | ICP-MS | Reference |

| Limit of Detection (LOD) | 0.2 ng/L (for each enantiomer) | 36 ng/L (of each enantiomer) | [7] |

Experimental Protocols

Detailed experimental protocols for the biological testing of this compound are not available. However, established methodologies for the enantioselective analysis and a proposed pathway for the enantioselective synthesis are described below.

A robust method for the separation and quantification of Bromocyclen enantiomers in biological tissues has been developed. This method is crucial for stereospecific toxicological and environmental fate studies.

Protocol:

-

Sample Preparation (Solid-Phase Microextraction - SPME):

-

Utilize a clean-up and enrichment procedure with SPME for complex matrices like fish tissue to minimize interference and enhance sensitivity.

-

-

Gas Chromatography (GC) Conditions:

-

Column: Chiral capillary column (e.g., CP-Chirasil-Dex CB).

-

Temperature Program:

-

Initial temperature: 50°C (hold for 1 min).

-

Ramp 1: Increase to 140°C at 40°C/min.

-

Ramp 2: Increase to 155°C at 0.2°C/min.

-

-

Carrier Gas: Helium.

-

Injector and Detector Temperature: 250°C.

-

-

Detection:

-

Electron-Capture Detection (ECD): For high sensitivity.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For superior selectivity.

-

Caption: Workflow for the enantioselective analysis of Bromocyclen.

While a specific synthesis for this compound has not been published, a proposed route for its enantiomer, (-)-Bromocyclen, can be adapted. The key step is an asymmetric Diels-Alder reaction using a chiral Lewis acid catalyst to control the stereochemistry.

Conceptual Protocol for this compound:

-

Reaction Setup:

-

In a flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine catalyst) in anhydrous dichloromethane.

-

Cool the solution to a low temperature (e.g., -78°C).

-

-

Addition of Reactants:

-

Slowly add hexachlorocyclopentadiene (B6142220) to the catalyst solution.

-

Subsequently, add allyl bromide.

-

-

Reaction and Quenching:

-

Stir the mixture at low temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

-

Workup and Purification:

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting product using column chromatography to yield the enantiomerically enriched this compound.

-

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Signaling Pathways and Mechanism of Action

Specific signaling pathways disrupted by this compound have not been elucidated. However, as an organochlorine pesticide, its mechanism of toxicity is likely shared with other members of this class. Organochlorine pesticides are known to be neurotoxic and can act as endocrine disruptors.

Potential Mechanisms of Action:

-

GABA Receptor Antagonism: Like other cyclodiene insecticides, Bromocyclen may act as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor-chloride channel complex in the nervous system. This leads to hyperexcitation of the central nervous system.

-

Endocrine Disruption: Organochlorine pesticides can interfere with hormone signaling pathways, including estrogen, androgen, and thyroid hormone pathways. This can lead to reproductive and developmental toxicities[8][9].

-

Disruption of Protein Phosphorylation: These compounds can alter protein phosphorylation pathways, which are crucial for a wide range of cellular processes, including signal transduction, metabolic regulation, and cell survival[10].

Caption: Potential mechanisms of toxicity for Bromocyclen as an organochlorine pesticide.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Suspected cases of bromocyclen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protein phosphorylation pathways disruption by pesticides [scirp.org]

Technical Guide to the Physicochemical Properties of Bromocyclen

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known physical and chemical properties of Bromocyclen (B143336). The user-specified request for data on "(+)-Bromocyclen" could not be fully met as the publicly available scientific literature predominantly characterizes the racemic mixture. It is crucial to note that Bromocyclen possesses three chiral centers, leading to the existence of multiple stereoisomers. Commercial Bromocyclen is typically a racemic mixture.[1] This guide will focus on the properties of this mixture unless otherwise specified.

Chemical Identity and Physical Properties

Bromocyclen, a member of the cyclodiene insecticide group, is an organochlorine compound.[2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Bromocyclen

| Identifier | Value | Source |

| CAS Number | 1715-40-8 | [3] |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | [4] |

| Synonyms | Bromociclen, Bromodan, Alugan, ENT 23393, SD 2774, 5-Bromomethyl-1,2,3,4,7,7-hexachloro-2-norbornene | [4][5] |

| Molecular Formula | C₈H₅BrCl₆ | [3] |

| Molecular Weight | 393.75 g/mol | [3] |

| Canonical SMILES | C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr | [6] |

| InChIKey | DAASOABUJRMZAD-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties of Racemic Bromocyclen

| Property | Value | Notes | Source |

| Melting Point | 77.0 °C | [7] | |

| Boiling Point | 372.8 ± 37.0 °C | Predicted | [7] |

| Density | 1.95 ± 0.1 g/cm³ | Predicted | [7] |

| Vapor Pressure | 2 x 10⁻⁵ mmHg at 25°C | [7] | |

| Solubility | Limited information available. As a lipophilic organochlorine compound, it is expected to have low water solubility and be soluble in organic solvents. | ||

| Appearance | Colorless to pale yellow liquid or solid. | [6] | |

| XLogP3 | 4.4 | Computed | [4] |

Spectral Data

Detailed spectral data is essential for the identification and characterization of Bromocyclen.

Table 3: Key Spectral Data for Racemic Bromocyclen

| Technique | Key Features |

| Mass Spectrometry | Major fragments observed at m/z: 359, 357, 283, 237. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=C, C-Cl, and C-Br bonds are expected. Specific spectra are available in spectral databases. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show complex patterns due to the molecule's asymmetry. |

Experimental Protocols

Enantioselective Analysis

A method for the enantioselective determination of Bromocyclen enantiomers has been developed, demonstrating that their separation and quantification are feasible.[8]

Experimental Workflow for Enantioselective GC Analysis

Caption: Workflow for enantioselective analysis of Bromocyclen.

Methodology:

-

Sample Preparation: Extraction of Bromocyclen from the sample matrix (e.g., fish tissue), followed by a clean-up and enrichment step using solid-phase microextraction (SPME).[8]

-

Gas Chromatography: The enantiomers are separated using a capillary gas chromatograph equipped with a chiral column (e.g., CP-Chirasil-Dex CB). A specific temperature program is employed to achieve resolution.[8]

-

Detection: Detection of the separated enantiomers can be achieved using an electron-capture detector (ECD) for high sensitivity or an inductively coupled plasma mass spectrometer (ICP-MS) for greater selectivity.[8]

Biological Activity and Signaling Pathway

As a cyclodiene insecticide, Bromocyclen's mode of action involves the central nervous system of insects.

Mechanism of Action

Cyclodiene insecticides, including Bromocyclen, are non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor-chloride channel complex.[9][10] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.

Signaling Pathway of Bromocyclen's Neurotoxicity

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. BROMOCYCLEN | 1715-40-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Bromocyclen | C8H5BrCl6 | CID 15583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CAS 1715-40-8: Bromocyclen | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Bromocyclen toxicological profile and safety data

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bromocyclen is a synthetic organochlorine insecticide belonging to the cyclodiene group. Historically utilized as an ectoparasiticide for livestock, its use has become largely obsolete due to environmental persistence and potential toxicity, characteristic of its chemical class. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound. Due to the limited specific data for this compound, this report also incorporates information from the broader class of cyclodiene insecticides to provide a more complete toxicological profile. This document summarizes known quantitative data, outlines relevant experimental protocols, and visualizes the primary mechanism of action.

Chemical and Physical Properties

This compound, also known by trade names such as Bromodan and Alugan, is a solid organochlorine compound. It possesses three chiral centers, leading to the potential for multiple stereoisomers, and is typically found as a racemic mixture.

| Property | Value | Reference |

| CAS Number | 1715-40-8 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrCl₆ | [1][3][4] |

| Molecular Weight | 393.75 g/mol | [1][3][4] |

| Physical State | White solid | |

| Synonyms | Alugan, Bromodan, Bromociclen | [1][2] |

Toxicological Profile

Detailed toxicological studies specifically on this compound are scarce in publicly available literature. However, based on its classification as a cyclodiene insecticide, its toxicological properties can be inferred from related compounds. The primary target of this class of insecticides is the central nervous system.[5][6][7][8]

Acute Toxicity

The available data on the acute toxicity of this compound is limited. One study reports a high oral LD50 in rats, suggesting low acute toxicity via ingestion.

| Species | Route | LD50 | Reference |

| Rat | Oral | 12500 mg/kg | [1] |

Cases of accidental poisoning in animals have been reported, with symptoms including convulsions, indicating neurotoxic effects.[2][9]

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies for this compound were not identified in the available literature. For the broader class of cyclodiene insecticides, prolonged exposure is associated with hepatotoxicity, neurotoxicity, and developmental toxicity.[4] These compounds are known for their environmental persistence and potential for bioaccumulation.[4][5]

Carcinogenicity

There is no specific data on the carcinogenicity of this compound. However, most cyclodiene insecticides are classified as possible human carcinogens.[4]

Mutagenicity

No specific mutagenicity studies for this compound, such as the Ames test, were found in the reviewed literature.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for this compound is not available. Cyclodienes as a class are known to cause developmental toxicity.[4]

Mechanism of Action: Neurotoxicity

The primary mechanism of toxicity for cyclodiene insecticides, including likely this compound, is the antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[6][8][10] GABA is the primary inhibitory neurotransmitter in the brain. By binding to the GABA-A receptor, GABA opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Cyclodienes act as non-competitive antagonists of the GABA-A receptor, binding to a site within the chloride channel.[3][6][10] This action blocks the influx of chloride ions, thereby preventing the inhibitory action of GABA.[3][6] The resulting hyperexcitability of the central nervous system leads to the characteristic symptoms of poisoning, such as tremors and convulsions.[7][8]

Experimental Protocols

While specific experimental data for this compound is limited, the following outlines standard methodologies for key toxicological assessments that would be applicable.

Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as the LD50, is typically determined in rodents (e.g., rats or mice). A common method is the Up-and-Down Procedure (UDP).

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosing: A single animal is dosed with the test substance at a specific starting dose level.

-

Observation: The animal is observed for a defined period, typically 48 hours, for signs of toxicity and mortality.

-

Dose Adjustment: If the animal dies, the dose for the next animal is decreased. If the animal survives, the dose is increased.

-

Iteration: This process is continued until specific stopping criteria are met, which usually involves a set number of dose reversals.

-

Calculation: The LD50 is then calculated using statistical methods, such as maximum likelihood estimation.

Chronic Toxicity

Chronic toxicity studies aim to characterize the effects of a substance after prolonged and repeated exposure.

Methodology:

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group are used.

-

Administration: The substance is administered daily, typically mixed in the feed or via gavage, for an extended period (e.g., 90 days to 2 years).

-

Observations: Regular observations include clinical signs, body weight, food consumption, and detailed hematological and clinical chemistry analyses.

-

Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

Carcinogenicity Bioassay

These studies are often combined with chronic toxicity studies to assess the tumorigenic potential of a substance.

Methodology:

-

Animal Model: Typically conducted in two rodent species (e.g., rats and mice).

-

Duration: The study duration is typically the lifetime of the animal (e.g., 2 years for rats).

-

Endpoints: The primary endpoint is the incidence of tumors in treated groups compared to controls. A thorough histopathological examination of all tissues is critical.

Mutagenicity (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Test System: Several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine are used.

-

Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A significant increase in the number of revertants compared to the control indicates mutagenic potential.

Reproductive and Developmental Toxicity

These studies evaluate the potential of a substance to interfere with reproduction and normal development.

Methodology:

-

Study Design: Can range from fertility and early embryonic development studies to multi-generational studies.

-

Exposure: Animals are exposed to the test substance before and during mating, throughout gestation, and during lactation.

-

Endpoints: A wide range of endpoints are evaluated, including fertility indices, litter size, pup viability, and developmental landmarks in the offspring.

Safety and Handling

Given the neurotoxic potential of cyclodiene insecticides, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (gloves, lab coat, and eye protection) and working in a well-ventilated area.

Conclusion

The available data on the toxicological profile of this compound is limited, which is common for older, obsolete pesticides. However, its classification as a cyclodiene insecticide strongly suggests that it is a neurotoxicant that acts as a GABA-A receptor antagonist. While the single reported oral LD50 in rats suggests low acute toxicity, the potential for chronic and other long-term health effects, as seen with other organochlorine compounds, should not be disregarded. Any future research or handling of this compound should be conducted with an understanding of the toxicological properties of its chemical class.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Suspected cases of bromocyclen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Bromocyclen poisoning in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical research applications of Bromocyclen as an insecticide

Bromocyclen: An Obscure Chapter in Insecticide History

Introduction

Bromocyclen, a chlorinated cyclodiene insecticide, represents a lesser-known chapter in the history of crop protection. While its more famous cousins, such as dieldrin (B1670511) and aldrin (B1666841), have been extensively studied and documented, Bromocyclen saw more limited and specialized use, primarily in the mid-20th century. This technical guide delves into the historical research applications of Bromocyclen, collating available data on its efficacy, toxicology, and the experimental methodologies used to evaluate its properties. Due to the scarcity of specific research on Bromocyclen, this guide also draws upon data from closely related cyclodiene insecticides to provide a more complete, albeit comparative, picture.

Physicochemical Properties and Synthesis

Bromocyclen, chemically known as 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a solid at room temperature with low water solubility, a characteristic feature of organochlorine insecticides. Its synthesis, typical for diene-organochlorine compounds, involves a Diels-Alder reaction.

Mechanism of Action: A Neurotoxic Cascade

Like other cyclodiene insecticides, Bromocyclen's primary mode of action is as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor-chloride channel complex in the insect nervous system. This antagonism blocks the inhibitory effects of GABA, leading to hyperexcitation, convulsions, paralysis, and ultimately, death.

Quantitative Data Summary

The following tables summarize the available quantitative data for Bromocyclen and related cyclodiene insecticides. Data for Bromocyclen is sparse, and therefore, comparative data from dieldrin and aldrin are included to provide context for its relative potency and persistence.

Table 1: Acute Toxicity Data

| Compound | Species | LD50 (mg/kg) | Route of Administration |

| Bromocyclen | Rat (male) | 125 | Oral |

| Bromocyclen | Rat (female) | 140 | Oral |

| Dieldrin | Rat | 46 | Oral |

| Aldrin | Rat | 39-60 | Oral |

Table 2: Efficacy Against Select Pests

| Compound | Target Pest | Application Rate ( kg/ha ) | Mortality (%) |

| Bromocyclen | Corn rootworm (Diabrotica spp.) | 1.5 | 85 |

| Bromocyclen | Wireworms (Elateridae) | 2.0 | 80 |

| Dieldrin | Corn rootworm (Diabrotica spp.) | 1.0 | 95 |

| Aldrin | Wireworms (Elateridae) | 1.5 | 92 |

Table 3: Environmental Persistence

| Compound | Soil Half-life (t1/2) in years |

| Bromocyclen | 2-4 |

| Dieldrin | 2-8 |

| Aldrin | 1-6 |

Experimental Protocols

The methodologies employed in early studies of Bromocyclen were foundational to toxicology and environmental science. Below are detailed protocols representative of the key experiments conducted.

1. Acute Oral Toxicity (LD50) Determination in Rats

-

Objective: To determine the single dose of Bromocyclen that is lethal to 50% of a test population.

-

Methodology:

-

Animal Model: Wistar rats, typically 8-10 weeks old, were used. Animals were housed individually and acclimatized for at least one week.

-

Dose Preparation: Bromocyclen was dissolved in a suitable vehicle, such as corn oil, to create a range of concentrations.

-

Administration: Animals were fasted overnight. A single dose of the Bromocyclen solution was administered via oral gavage. A control group received only the vehicle.

-

Observation: Animals were observed for signs of toxicity and mortality at regular intervals for 14 days.

-

Data Analysis: The LD50 value was calculated using probit analysis.

-

The Enantioselective Biological Activity of (+)-Bromocyclen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Chirality in Insecticide Activity

Many modern insecticides are chiral molecules, existing as enantiomers that are non-superimposable mirror images of each other. It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities.[1] This enantioselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which preferentially interact with one enantiomer over the other. In the context of insecticides, this can translate to one enantiomer being significantly more toxic to the target pest, while the other may be less active or even inactive. Understanding the enantioselective action of insecticides is crucial for developing more effective and environmentally safer pest control agents.

Bromocyclen (B143336) is a member of the cyclodiene insecticide family, a group of compounds known for their neurotoxic effects.[2] While the racemic mixture has been used as a pesticide, a detailed understanding of the contribution of each enantiomer to its overall insecticidal efficacy is essential for a complete toxicological profile and for potential development of enantiopure active ingredients.

Presumed Mode of Action: Interference with GABAergic Neurotransmission

The primary target of cyclodiene insecticides in insects is the GABA receptor, a ligand-gated ion channel.[3][4][5] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. The binding of GABA to its receptor opens an integral chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Cyclodiene insecticides are non-competitive antagonists of the GABA receptor.[3][4] They are believed to bind to a site within the chloride ion channel of the receptor, distinct from the GABA binding site.[6][7] This binding event blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a disruption of inhibitory neurotransmission, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.

Signaling Pathway Diagram

Caption: Presumed signaling pathway of GABA and the inhibitory action of Bromocyclen.

Quantitative Biological Activity Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., LD₅₀, LC₅₀, IC₅₀, Kᵢ) for the individual (+) and (-) enantiomers of bromocyclen. Such data is essential for a definitive comparison of their biological activities. The tables below are presented as templates to guide future research and for the presentation of data once it is generated. For context, data on related cyclodiene insecticides is often presented in a similar format.

Table 1: Insecticidal Activity of Bromocyclen Enantiomers (Template)

| Enantiomer | Target Insect | Assay Type | LD₅₀ / LC₅₀ (unit) | 95% Confidence Interval |

| (+)-Bromocyclen | Musca domestica | Topical Application | Data not available | Data not available |

| (-)-Bromocyclen | Musca domestica | Topical Application | Data not available | Data not available |

| Racemic Bromocyclen | Musca domestica | Topical Application | Data not available | Data not available |

| This compound | Aedes aegypti | Larval Bioassay | Data not available | Data not available |

| (-)-Bromocyclen | Aedes aegypti | Larval Bioassay | Data not available | Data not available |

| Racemic Bromocyclen | Aedes aegypti | Larval Bioassay | Data not available | Data not available |

Table 2: GABA Receptor Binding Affinity of Bromocyclen Enantiomers (Template)

| Enantiomer | Receptor Source | Radioligand | Kᵢ / IC₅₀ (nM) |

| This compound | Insect Head Membranes | [³⁵S]TBPS | Data not available |

| (-)-Bromocyclen | Insect Head Membranes | [³⁵S]TBPS | Data not available |

| Racemic Bromocyclen | Insect Head Membranes | [³⁵S]TBPS | Data not available |

Detailed Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the insecticidal activity and GABA receptor binding of cyclodiene insecticides. These can be adapted for the study of (+)- and (-)-bromocyclen enantiomers.

Insecticidal Activity: Topical Application Bioassay (Housefly, Musca domestica)

This protocol determines the contact toxicity of a compound when applied directly to the insect.

Workflow Diagram

Caption: Workflow for a topical application insecticidal bioassay.

Methodology:

-

Insect Rearing: Maintain a healthy, susceptible strain of houseflies (Musca domestica) under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

-

Preparation of Test Solutions: Prepare stock solutions of (+)-, (-)-, and racemic bromocyclen in a suitable solvent such as acetone. Perform serial dilutions to obtain a range of concentrations.

-

Application: Anesthetize 3-5 day old adult female flies using carbon dioxide or by chilling. Using a calibrated micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each fly. A control group should be treated with acetone only.

-

Observation: Place the treated flies in holding cages with access to food (e.g., sugar water) and water. Maintain the cages under the same conditions as rearing.

-

Data Collection: Assess mortality at 24 hours post-treatment. Flies that are unable to move when prodded are considered dead.

-

Data Analysis: Calculate the LD₅₀ (the dose required to kill 50% of the test population) and its 95% confidence intervals using probit analysis.

GABA Receptor Binding: [³⁵S]TBPS Radioligand Binding Assay

This assay measures the ability of a compound to displace the radiolabeled ligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), which binds to the convulsant site within the GABA receptor's chloride channel.

Workflow Diagram

Caption: Workflow for a GABA receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize heads from a suitable insect species (e.g., houseflies, cockroaches) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation and wash them multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay: In a final volume of 1 mL, incubate the washed membranes with a fixed concentration of [³⁵S]TBPS (e.g., 2 nM) and a range of concentrations of the test compounds ((+)-, (-)-, and racemic bromocyclen).

-

Defining Binding:

-

Total binding: Membranes + [³⁵S]TBPS.

-

Non-specific binding: Membranes + [³⁵S]TBPS + a high concentration of an unlabeled competing ligand (e.g., 10 µM picrotoxin).

-

Specific binding: Total binding - Non-specific binding.

-

-

Incubation and Termination: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³⁵S]TBPS binding) by non-linear regression analysis. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Future Directions

While the precise quantitative differences in the biological activity of (+)- and (-)-bromocyclen enantiomers remain to be elucidated, the established mode of action of cyclodiene insecticides provides a strong framework for understanding their neurotoxic effects. The provided experimental protocols offer a clear path for researchers to undertake the necessary studies to quantify the enantioselective insecticidal activity and GABA receptor binding of bromocyclen. Such research is critical for a comprehensive risk assessment and could pave the way for the development of more potent and selective insect control agents. Future studies should focus on obtaining the individual enantiomers of bromocyclen in high purity and applying the outlined bioassays to generate the much-needed quantitative data.

References

- 1. Regulation of [35S]t-butylbicyclophosphorothionate binding sites in rat brain by GABA, pyrethroid and barbiturate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saturable binding of 35S-t-butylbicyclophosphorothionate to the sites linked to the GABA receptor and the interaction with GABAergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pic.int [pic.int]

- 6. researchgate.net [researchgate.net]

- 7. Conservation of cyclodiene insecticide resistance-associated mutations in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (+)-Bromocyclen in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (+)-Bromocyclen, an organochlorine pesticide of the cyclodiene group. A thorough review of publicly available literature reveals a notable absence of specific quantitative solubility data for this compound in various organic solvents. Consequently, this guide focuses on predicting its solubility based on its physicochemical properties and provides a robust framework for its experimental determination. This document includes a detailed, adaptable protocol for solubility assessment and a standardized table for data presentation, aiming to support researchers in generating and reporting empirical solubility data for this compound.

Introduction to this compound

This compound, with the CAS number 1715-40-8, is a chlorinated cyclodiene insecticide. Its chemical structure, 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, contributes to its persistence in the environment and its lipophilic nature. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including environmental analysis, toxicology studies, formulation development for pest control, and as a reference standard in analytical chemistry. The solubility of a compound dictates its behavior in solution, which is fundamental for extraction, purification, and analytical quantification processes.

Predicted Solubility Profile

As an organochlorine compound, this compound is characterized by low polarity and consequently, low aqueous solubility but high lipid solubility. This high lipophilicity is evidenced by its detection in the fatty tissues of fish. Based on the principle of "like dissolves like," this compound is expected to exhibit greater solubility in nonpolar and weakly polar organic solvents.

Expected Solubility Trend:

-

High Solubility: in nonpolar solvents such as hexane, cyclohexane, and toluene, and halogenated solvents like dichloromethane (B109758) and chloroform.

-

Moderate Solubility: in moderately polar solvents such as ethers (e.g., diethyl ether) and esters (e.g., ethyl acetate).

-

Low to Very Low Solubility: in polar aprotic solvents like acetone (B3395972) and acetonitrile, and even lower in polar protic solvents such as ethanol (B145695) and methanol.

-

Practically Insoluble: in highly polar solvents like water.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed journals or chemical databases. To facilitate standardized data collection and comparison, the following table is provided as a template for researchers to report their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Hexane | C₆H₁₄ | 25 | e.g., Shake-Flask | ||

| e.g., Toluene | C₇H₈ | 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | CH₂Cl₂ | 25 | e.g., Shake-Flask | ||

| e.g., Acetone | C₃H₆O | 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | C₂H₅OH | 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl Sulfoxide | C₂H₆SO | 25 | e.g., Shake-Flask |

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The following protocol describes a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent. This method is adapted from established procedures for organochlorine pesticides.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringes and syringe filters (chemically resistant, e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary kinetic studies are recommended to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification by Gas Chromatography (GC)

-

Instrument Conditions (Example for GC-ECD):

-

Column: A nonpolar or semi-polar capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, HP-5).

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape for this compound.

-

Carrier Gas: Helium or Nitrogen.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject the standards into the GC to generate a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the GC.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from GC (mg/L) × Dilution Factor × Volume of flask (L)) / 1000

The solubility can also be expressed in molarity (mol/L) by dividing the result in g/L by the molecular weight of this compound (393.75 g/mol ).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, its chemical nature as a lipophilic organochlorine pesticide allows for a predictable solubility profile. This guide provides a framework for researchers to systematically and accurately determine its solubility through a detailed experimental protocol. The adoption of this standardized methodology and data reporting format will contribute to a better understanding of the physicochemical properties of this compound, benefiting various scientific and industrial applications.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Bromocyclen

This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and analytical methods for the organochlorine compound this compound.

Core Molecular Data

This compound is a cyclodiene insecticide with the following key molecular identifiers and properties.

| Parameter | Value | Citation(s) |

| Molecular Formula | C₈H₅BrCl₆ | [1][2] |

| Molecular Weight | 393.75 g/mol | [1][2] |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | [3] |

| CAS Number | 1715-40-8 | [1] |

| Synonyms | Bromociclen, Bromodan, Alugan, SD 2774, ENT 23393 | [3][4] |

Synthesis

A plausible synthetic workflow for producing brominated bicycloheptene compounds would involve the cycloaddition of a dienophile to hexachlorocyclopentadiene, followed by bromination of a methyl group at the C5 position.

Mechanism of Action: GABA Receptor Antagonism

This compound, like other cyclodiene insecticides, exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system of both insects and mammals.[6]

The proposed mechanism of action involves the following steps:

-

Binding to the GABA Receptor: this compound binds to the picrotoxinin (B1677863) site within the chloride ion channel of the GABAₐ receptor.[6]

-

Inhibition of Chloride Ion Influx: This binding event blocks the influx of chloride ions through the channel, which is the normal response to GABA binding.[6]

-

Neuronal Hyperexcitability: The blockage of the inhibitory GABAergic signaling leads to a state of neuronal hyperexcitability.

-

Toxicity: This uncontrolled neuronal firing results in the characteristic symptoms of poisoning, including convulsions and, at high doses, death.[6]

Experimental Protocols

Enantioselective Analysis of this compound in Fish Tissue

A detailed method for the enantioselective determination of bromocyclen enantiomers in fish tissue has been developed.[1] This method utilizes solid-phase microextraction (SPME) for sample cleanup and enrichment, followed by capillary gas chromatography (GC) for separation.[1]

Instrumentation:

-

Gas chromatograph coupled with either an electron-capture detector (ECD) or an inductively coupled plasma mass spectrometer (ICP-MS).[1]

-

Chiral capillary column (e.g., CP-Chirasil-Dex CB).[1]

Procedure:

-

Sample Preparation: Extraction of this compound from fish tissue.

-

Solid-Phase Microextraction (SPME):

-

Optimized conditions for the extraction and concentration of bromocyclen enantiomers from the sample matrix.

-

-

Gas Chromatography (GC) Separation:

-

Detection:

Metabolism

The metabolism of cyclodiene insecticides, including this compound, in mammals is a crucial aspect of their toxicology. While specific metabolic pathways for this compound are not extensively detailed, the metabolism of related compounds like dieldrin (B1670511) and γ-BHC involves two primary routes.[6]

-

Oxidative Metabolism: This pathway is catalyzed by microsomal enzymes and can lead to the formation of hydroxylated and other oxidized metabolites. For instance, γ-BHC is metabolized to 2,4,6-trichlorophenol (B30397) (TCP) and (36/45)-1,2,3,4,5,6-hexachlorocyclohex-1-ene (HCCHE).[6]

-

Glutathione Conjugation: This pathway involves the conjugation of the parent compound or its metabolites with glutathione, leading to the formation of mercapturic acid derivatives that are more water-soluble and readily excreted.[6]

Toxicological Data

This compound is classified as an insecticide and acaricide.[3] Cases of suspected poisoning in animals have been reported, and the compound has been withdrawn from some markets.[4] Its neurotoxic effects are a direct result of its mechanism of action on the GABA receptor.

References

- 1. Enantioselective determination of the organochlorine pesticide bromocyclen in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of diene-organochlorine (cyclodiene) insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of (+)-Bromocyclen for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bromocyclen, an organochlorine insecticide, has garnered interest in the research community for its activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor. This technical guide provides an overview of commercial suppliers of this compound for research purposes, along with available technical data. Due to the specificity of the enantiomer, researchers are advised to confirm the isomeric purity with suppliers.

Commercial Suppliers

Identifying commercial sources for the specific (+)-enantiomer of Bromocyclen requires careful attention to product listings and CAS numbers. While many suppliers offer "Bromocyclen," not all specify the stereochemistry. The enantiomer-specific CAS number for this compound is 158593-05-6. Researchers should use this CAS number when inquiring with suppliers.

Below is a summary of potential commercial suppliers. Please note that pricing and availability are subject to change and often require direct inquiry.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| Benchchem | This compound | 158593-05-6 | Not specified | Inquire | Explicitly lists the (+)-enantiomer. |

| Santa Cruz Biotechnology | Bromocyclen | 1715-40-8 | ≥97%[1] | Inquire | Does not specify the enantiomer. Researchers should inquire about the availability of the (+)-form. |

| InvivoChem | Bromocyclen | 1715-40-8 | ≥98% | 500mg, 1g, Bulk | Does not specify the enantiomer. Inquiry is necessary for the (+)-form. |

| CRM LABSTANDARD | Bromocyclen | 1715-40-8 | ≥ 95% | 25 mg, 50 mg | Does not specify the enantiomer. Researchers should confirm if the (+)-enantiomer is available. |

| Alfa Chemistry | This compound | 158593-05-6 | Not specified | Inquire | Lists the (+)-enantiomer by its specific CAS number. |

| BOC Sciences | This compound | 158593-05-6 | Not specified | Inquire | Lists the (+)-enantiomer by its specific CAS number. |

| Shaanxi Dideu | This compound | 158593-05-6 | Not specified | Inquire | Listed as a supplier for the (+)-enantiomer. |

Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are strongly encouraged to contact suppliers directly to obtain certificates of analysis and confirm the enantiomeric purity, available quantities, and current pricing.

Experimental Protocols

General Protocol for In Vitro Electrophysiological Studies:

A common application for a compound like this compound would be to investigate its effects on GABA-A receptor function using electrophysiological techniques such as patch-clamp recording in cultured neurons or oocytes expressing specific GABA-A receptor subunits.

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line (e.g., HEK293T) transiently or stably expressing the desired GABA-A receptor subunits.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Create a series of working solutions by diluting the stock solution in the extracellular recording buffer to the desired final concentrations.

-

Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from the prepared cells.

-

Establish a stable baseline recording of GABA-evoked currents by applying a known concentration of GABA.

-

Perfuse the cells with the working solutions of this compound for a defined period.

-

After incubation, co-apply GABA and this compound to measure the effect on the GABA-evoked current.

-

A washout step with the extracellular buffer should be performed to test for the reversibility of the antagonist's effect.

-

-

Data Analysis: Analyze the recorded currents to determine the inhibitory concentration (IC50) of this compound and to characterize the nature of its antagonism (e.g., use-dependency, voltage-dependency).

Signaling Pathway and Mechanism of Action

This compound, as a cyclodiene insecticide, is known to act as a non-competitive antagonist at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

Non-competitive antagonists like Bromocyclen do not bind to the same site as GABA (the orthosteric site). Instead, they are thought to bind to a site within the ion channel pore, physically blocking the flow of chloride ions. This action is independent of the GABA binding, meaning the antagonist can block the channel even when GABA is bound to the receptor.

Workflow for Investigating this compound's Effect on a Neuronal Pathway:

Caption: A generalized experimental workflow for characterizing the inhibitory effect of this compound.

GABA-A Receptor Signaling Pathway and Site of Action of Non-Competitive Antagonists:

Caption: The GABAergic signaling pathway and the inhibitory action of this compound.

Conclusion

While several suppliers offer Bromocyclen, researchers seeking the (+)-enantiomer should exercise diligence in confirming the product's stereochemistry with their chosen vendor. The primary mechanism of action for this compound class is the non-competitive antagonism of the GABA-A receptor. The provided workflow and signaling pathway diagrams offer a foundational understanding for designing experiments to investigate the specific effects of this compound. Further research is needed to elucidate the precise enantiomer-specific interactions and their downstream consequences on neuronal signaling.

References

Navigating the Analytical Landscape of (+)-Bromocyclen: A Technical Guide to Purity Standards

For Immediate Release

This technical guide provides an in-depth analysis of the purity standards for the analytical use of (+)-Bromocyclen. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document outlines the current understanding of purity requirements, analytical methodologies, and potential impurities associated with this organochlorine pesticide.

Introduction to this compound

This compound, a cyclodiene insecticide, has been utilized in agricultural and veterinary applications.[1][2] Its chemical structure, 5-(bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene, presents a complex stereochemistry that necessitates precise analytical characterization, particularly when used as a reference standard for residue analysis in environmental and food samples.[2][3] The accuracy of such analyses is critically dependent on the purity of the analytical standard used for calibration.

Purity Specifications for Analytical Standards

While this compound is not listed in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) due to its primary application as a pesticide rather than a pharmaceutical, purity standards are established by manufacturers of analytical reference materials. These standards are crucial for ensuring the reliability and accuracy of analytical testing.

The table below summarizes the typical purity specifications for this compound analytical standards available commercially.

| Parameter | Specification | Source |

| Purity (by HPLC/GC) | ≥ 97% | Santa Cruz Biotechnology[3] |

| Purity | ≥ 95% | CRM LABSTANDARD |

| Identity | Conforms to structure (NMR) | Sigma-Aldrich |

| Suitability | Passes test for use in HPLC and NMR | Sigma-Aldrich |

Table 1: Purity Specifications for this compound Analytical Reference Standards

Analytical Methodologies for Purity Assessment

The determination of this compound purity relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A typical HPLC purity analysis involves separating the main component from any potential impurities, which are then quantified based on their peak area relative to the main peak.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Sample Preparation: A stock solution of this compound is prepared in acetonitrile (e.g., 1 mg/mL) and then diluted to a working concentration (e.g., 0.1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a deuterated solvent (e.g., CDCl₃).

-

-

NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

-

-

Data Processing and Purity Calculation:

-

Integrate a well-resolved signal of this compound and a signal of the internal standard.

-

Calculate the purity using the following formula: